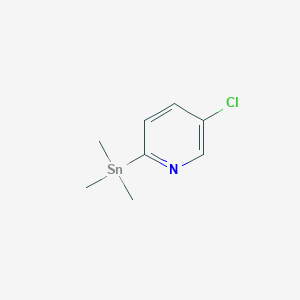
5-Chloro-2-(trimethylstannyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(trimethylstannyl)pyridine is an organotin compound that features a pyridine ring substituted with a trimethylstannanyl group at the 2-position and a chlorine atom at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(trimethylstannyl)pyridine typically involves the reaction of 2-chloropyridine with trimethyltin chloride. This reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the stannanyl-pyridine bond. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(trimethylstannyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Coupling Reactions: The trimethylstannanyl group can participate in cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Stille Coupling: This reaction involves the use of palladium catalysts and is often conducted in the presence of a base, such as cesium carbonate, in solvents like tetrahydrofuran (THF) or toluene.
Major Products
The major products of these reactions depend on the specific nucleophiles or coupling partners used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while a Stille coupling with an aryl halide would produce a biaryl compound.
Aplicaciones Científicas De Investigación
Organic Synthesis
5-Chloro-2-(trimethylstannyl)pyridine plays a crucial role in organic synthesis, particularly in cross-coupling reactions such as the Stille reaction. This reaction involves the coupling of an organostannyl compound with an organohalide in the presence of a palladium catalyst. The general reaction mechanism includes:
- Oxidative Addition : The palladium catalyst forms a complex with the stannyl group.
- Transmetalation : The organostannyl compound transfers its stannyl group to the palladium complex.
- Reductive Elimination : The coupled product is formed by eliminating the palladium complex.
This compound is particularly useful for synthesizing complex molecules, including pharmaceuticals and agrochemicals, due to its ability to facilitate selective bond formation.
Medicinal Chemistry
In medicinal chemistry, this compound is utilized in the development of drug candidates. Its ability to form stable intermediates allows for the synthesis of biologically active compounds. For example, it has been employed in synthesizing inhibitors for various enzymes and receptors, contributing to drug discovery efforts.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound can be modified to enhance their biological activity against cancer cells. Specific modifications to the pyridine ring have shown increased potency and selectivity against tumor types, highlighting its potential as a scaffold for new anticancer drugs.
Material Science
The compound also finds applications in material science, particularly in creating functional materials such as polymers and electronic devices. The incorporation of organotin compounds into polymer matrices can improve their mechanical properties and thermal stability.
Case Study: Development of Conductive Polymers
Studies have shown that incorporating this compound into polymer systems can enhance conductivity and processability. This application is particularly relevant in developing organic electronic devices, where efficient charge transport is critical.
Biological Studies
Beyond synthetic applications, this compound serves as a precursor for synthesizing biologically active molecules. Its unique structure allows it to interact with various biological targets, including proteins involved in metabolic pathways.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(trimethylstannyl)pyridine in chemical reactions involves the activation of the pyridine ring by the electron-withdrawing chlorine atom and the electron-donating trimethylstannanyl group. This dual activation facilitates nucleophilic substitution and coupling reactions by stabilizing reaction intermediates and transition states .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloropyridine: A simpler analog without the stannanyl group, commonly used in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
2-Trimethylstannanyl-pyridine: Lacks the chlorine substituent, making it less reactive in nucleophilic substitution reactions but still useful in coupling reactions.
Uniqueness
5-Chloro-2-(trimethylstannyl)pyridine is unique due to the presence of both the trimethylstannanyl and chlorine substituents, which provide a balance of reactivity and stability. This makes it a valuable intermediate for the synthesis of complex organic molecules and materials.
Propiedades
Fórmula molecular |
C8H12ClNSn |
|---|---|
Peso molecular |
276.35 g/mol |
Nombre IUPAC |
(5-chloropyridin-2-yl)-trimethylstannane |
InChI |
InChI=1S/C5H3ClN.3CH3.Sn/c6-5-2-1-3-7-4-5;;;;/h1-2,4H;3*1H3; |
Clave InChI |
MOXPZHRWZDWGLZ-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)C1=NC=C(C=C1)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













